molecular formula C7H10ClN B147728 o-Toluidine hydrochloride CAS No. 636-21-5

o-Toluidine hydrochloride

Cat. No. B147728
CAS RN: 636-21-5
M. Wt: 143.61 g/mol
InChI Key: OGVXWEOZQMAAIM-UHFFFAOYSA-N
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Description

o-Toluidine hydrochloride is a compound that has been extensively studied due to its various applications and potential health effects. It is a monosubstituted aniline derivative used in the dyeing industry, rubber processing, and pharmaceutical production. It has been in production for over a century and is known for its genotoxic properties, being metabolized in vivo into compounds that are active genotoxins. o-Toluidine hydrochloride has been demonstrated to be a carcinogen in animal models and is a suspected human carcinogen .

Synthesis Analysis

The synthesis of o-toluidine derivatives has been explored in several studies. For instance, o-Nitro-p-toluidine, also known as Red Base GL, was prepared from p-toluidine through a process that involved acylation, nitration, and hydrolysis combined in one reactor, with an improved total yield of 88.8%. Fuming nitric acid and dichloroethane were used in the process, with specific ratios of reactants optimized for efficiency .

Molecular Structure Analysis

The crystal structures of o-toluidinium chloride and bromide have been determined, providing insights into the molecular conformation and packing of these compounds. Crystallization studies and quantum mechanical calculations have been employed to predict the crystal structures of simple ionic organics, including o-toluidinium chloride .

Chemical Reactions Analysis

o-Toluidine hydrochloride participates in various chemical reactions, forming charge-transfer complexes with different acceptors. For example, o-toluidine has been shown to rapidly interact with pi-acceptors like 3,5-dinitrobenzoic acid and 2,6-dichloroquinone-4-chloroimide, resulting in the formation of 1:1 charge-transfer complexes. These complexes have been characterized using spectroscopic methods and elemental analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-toluidine hydrochloride and its derivatives have been investigated through various studies. For instance, the electrochemical synthesis of poly(o-chloroaniline-co-o-toluidine) has been systematically studied, revealing insights into the polymerization process and the resulting polymer's conductivity. The copolymers formed exhibited lower conductivities compared to poly(o-toluidine), contradicting claims in the literature about significant conductivity increases .

Furthermore, the carcinogenic potential of o-toluidine hydrochloride has been assessed through bioassays, which have shown that chronic exposure to this compound in animal models leads to the development of various types of tumors, including those in the spleen, urinary bladder, and liver. These findings have implications for establishing safe exposure levels in humans, particularly in drinking water .

Scientific Research Applications

Comparative Carcinogenicity

o-Toluidine hydrochloride has been studied for its carcinogenic properties. In a study comparing the carcinogenicity of o-toluidine hydrochloride and o-nitrosotoluene in rats, it was found that o-nitrosotoluene induced significantly more tumors in the bladder and liver than o-toluidine hydrochloride. However, o-toluidine hydrochloride induced more mammary tumors, suggesting different mechanisms of tumor induction between these compounds (Hecht et al., 1982).

Bioassay for Carcinogenicity

A bioassay conducted for o-toluidine hydrochloride's potential carcinogenicity revealed that it induced several types of sarcomas and carcinomas in rats and mice, confirming its carcinogenic nature in these animals (National Cancer Institute carcinogenesis technical report series, 1979).

Method for Glucose Determination

In a different context, o-toluidine has been used in clinical chemistry. For instance, an o-toluidine method was developed for determining glucose in biological material. This method demonstrated stability and followed Beer's Law over a wide range of concentrations (Dubowski, 1962).

Drinking Water Contamination

Research focusing on establishing an acceptable level of o-toluidine in drinking water was conducted. This study incorporated considerations for early life-stage exposure and susceptibility, highlighting the compound's presence in materials that contact drinking water and its association with bladder cancer (English et al., 2012).

Degradation by Photo-Fenton Process

o-Toluidine's degradation via the photo-Fenton process was studied, which is relevant in its use in manufacturing dyestuffs, rubber, chemicals, and as a curing agent for epoxy resin systems. This study found that ferrous ion and hydrogen peroxide concentrations were key parameters affecting o-toluidine removal (Masomboon et al., 2010).

Genetic Toxicology

A study on the genetic toxicology of o-toluidine revealed that it is metabolised into active genotoxins and has a wide range of genetic effects, indicating its potential as a general genotoxin under special conditions, especially regarding metabolism (Danford, 1991).

Safety And Hazards

o-Toluidine is highly toxic to humans when absorbed through the skin, inhaled as vapor, or swallowed . Acute (short-term) exposure of humans to o-toluidine affects the blood (i.e., methemoglobinemia), with clinical signs of central nervous system depression . It is known to be a human carcinogen based on sufficient evidence of carcinogenicity from studies showing that it causes urinary-bladder cancer in humans .

properties

IUPAC Name

2-methylaniline;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,8H2,1H3;1H
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InChI Key

OGVXWEOZQMAAIM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N.Cl
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Molecular Formula

C7H9N.ClH, C7H10ClN
Record name O-TOLUIDINE HYDROCHLORIDE
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Related CAS

22006-17-3, 95-53-4 (Parent)
Record name Benzenamine, 2-methyl-, hydrochloride (1:2)
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Record name 2-Methylaniline hydrochloride
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DSSTOX Substance ID

DTXSID7021364
Record name 2-Methylaniline hydrochloride
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Molecular Weight

143.61 g/mol
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Physical Description

O-toluidine hydrochloride appears as green crystals or white crystalline solid. Melting point 215-217 °F. Highly toxic., Green or white solid; [CAMEO] Faintly grey powder; [MSDSonline] Colorless to white solid; [NTP]
Record name O-TOLUIDINE HYDROCHLORIDE
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Boiling Point

468 °F at 760 mmHg (NTP, 1992), 242.2 °C
Record name O-TOLUIDINE HYDROCHLORIDE
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Record name 2-METHYLANILINE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), VERY SOL IN WATER; SOL IN ALCOHOL, INSOL IN ETHER, INSOL IN BENZENE
Record name O-TOLUIDINE HYDROCHLORIDE
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Vapor Pressure

0.29 [mmHg]
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Mechanism of Action

N-oxidation is important in the induction of bladder and liver tumors by the single ring compounds /o-toluidine hydrochloride and o-nitrosotoluidine/ but ... other mechanisms could be involved in the induction of peritoneal, skin, spleen, and mammary tumors.
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Product Name

o-Toluidine hydrochloride

Color/Form

MONOCLINIC PRISMS FROM COLD WATER; RHOMBIC PYRAMIDS FROM HOT WATER

CAS RN

636-21-5
Record name O-TOLUIDINE HYDROCHLORIDE
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Record name o-Toluidinium chloride
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Record name O-TOLUIDINE HYDROCHLORIDE
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Melting Point

419 °F (NTP, 1992), 215 °C
Record name O-TOLUIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
498
Citations
SS Hecht, K El-Bayoumy, A Rivenson, E Fiala - Cancer letters, 1982 - Elsevier
… The carcinogen doses and method of administration employed in the present study were chosen for comparison to previous bioassays of o-toluidine hydrochloride [10,15]. In those …
Number of citations: 40 www.sciencedirect.com
DG Goodman, JM Ward… - Journal of the National …, 1984 - academic.oup.com
In six carcinogenicity bioassays, male and female F344 rats were fed diets containing aniline hydrochloride (CAS: 142-04-1; hydrochloride benzenamide), p-chloroaniline (CAS: 106-47-…
Number of citations: 103 academic.oup.com
HH Hodgson - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… The reaction takes place best when 100 grams of o-toluidine, 50 grams of o-toluidine hydrochloride (or the equivalent amounts of concentrated hydrochloric acid and o-toluidine), and …
Number of citations: 4 pubs.rsc.org
CJ Ying, WS Yan, MY Zhao… - … the Risks to …, 2014 - dwi-content.s3.eu-west-2 …
… (1982) Comparative carcinogenicity of o-toluidine hydrochloride and o-nitrosotoluene in … Studies of o-Nitrotoluene and o-Toluidine Hydrochloride. Technical Report Series No. 44. …
M Elwell - Toxicity Report Series, 1996 - europepmc.org
… in rats administered o-toluidine hydrochloride consisted of … o-Toluidine hydrochloride caused fewer and much smaller … Exposure to o-toluidine hydrochloride did not cause hyaline …
Number of citations: 1 europepmc.org
O NTP - ntp.niehs.nih.gov
… doses (MTD's) of 4-chloro-o-toluidine hydrochloride, on the basis of which two concentrations (… were fed diets containing 4-chloro-o-toluidine hydrochloride at one of several doses for 7 …
Number of citations: 1 ntp.niehs.nih.gov
HA Iddles, AS Hussey - Journal of the American Chemical Society, 1941 - ACS Publications
… The rearrangement of N-triphenylmethyl-otoluidine when heated with zinc chloride or the direct action of o-toluidine hydrochloride with triphenylcarbinol in an acid medium was …
Number of citations: 4 pubs.acs.org
ME Jozefowicz, AJ Epstein, JP Pouget… - …, 1991 - ACS Publications
… PoIy(o-toluidine hydrochloride). The main peaks in the Debye-Scherrer pattern of “as-prepared” POT-ES (Table I) can be indexed with the ES-I-like pseudoorthorhombic cell,shown in …
Number of citations: 58 pubs.acs.org
J MISHRA - … Social Research:(P),(E) ISSN: 2456 …, 2016 - asr.academicsocialresearch.co.in
New polymer composite films based on poly (o-toluidine) and polyacrylamide have been prepared. The electrical conductivity of the polymer composite film of POT and PAAM is found …
Number of citations: 4 asr.academicsocialresearch.co.in
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
… each sex were administered o-toluidine hydrochloride at one of … Administration of the o-toluidine hydrochloride also resulted … this bioassay, o-toluidine hydrochloride was carcinogenic in …
Number of citations: 6 pubmed.ncbi.nlm.nih.gov

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